molecular formula C14H14ClNO2 B1645414 Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride CAS No. 343985-94-4

Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride

Cat. No.: B1645414
CAS No.: 343985-94-4
M. Wt: 263.72 g/mol
InChI Key: IAJUBUSGJJAXPO-UHFFFAOYSA-N
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Description

Methyl 3’-amino-[1,1’-biphenyl]-3-carboxylate hydrochloride is a chemical compound with the molecular formula C14H14ClNO2 It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-amino-[1,1’-biphenyl]-3-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3’-amino-[1,1’-biphenyl]-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of Methyl 3’-amino-[1,1’-biphenyl]-3-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

  • Methyl 3’-amino-[1,1’-biphenyl]-4-carboxylate hydrochloride
  • Methyl 3’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride
  • Methyl 3’-amino-[1,1’-biphenyl]-5-carboxylate hydrochloride

Comparison: Methyl 3’-amino-[1,1’-biphenyl]-3-carboxylate hydrochloride is unique due to the position of the amino and carboxylate groups on the biphenyl core. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 3-(3-aminophenyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11;/h2-9H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJUBUSGJJAXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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